molecular formula C19H22N6O3S B2868115 N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(dimethylsulfamoyl)benzamide CAS No. 897622-63-8

N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2868115
CAS No.: 897622-63-8
M. Wt: 414.48
InChI Key: VBHOYFRSANDZHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(dimethylsulfamoyl)benzamide is a benzamide derivative featuring a tetrazole ring substituted with a 3,4-dimethylphenyl group and a dimethylsulfamoyl moiety.

  • Tetrazole ring: Known for metabolic stability and bioisosteric replacement of carboxylic acids .
  • Dimethylsulfamoyl group: Imparts sulfonamide-like properties, often associated with pesticidal or herbicidal activity .
  • Benzamide core: A common scaffold in drug design, enabling interactions with biological targets .

Properties

IUPAC Name

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S/c1-13-5-8-16(11-14(13)2)25-18(21-22-23-25)12-20-19(26)15-6-9-17(10-7-15)29(27,28)24(3)4/h5-11H,12H2,1-4H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHOYFRSANDZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(dimethylsulfamoyl)benzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic conditions.

    Attachment of the Dimethylphenyl Group: This step involves the alkylation of the tetrazole ring with a 3,4-dimethylphenyl halide in the presence of a base.

    Formation of the Benzamide Moiety: The final step includes the reaction of the intermediate with 4-(dimethylsulfamoyl)benzoic acid under dehydrating conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.

    Substitution: The benzamide moiety can participate in substitution reactions, where the dimethylsulfamoyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Hydroxylated derivatives of the dimethylphenyl group.

    Reduction: Amine derivatives of the tetrazole ring.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(dimethylsulfamoyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological ligands, allowing the compound to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Benzamide Derivatives

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Benzamide core with a 3,4-dimethoxyphenethylamine substituent.
  • Synthesis : Reacting benzoyl chloride with 3,4-dimethoxyphenethylamine yields Rip-B (80% yield).
  • Key Differences :
    • Substituents : Rip-B lacks a tetrazole ring and sulfamoyl group but includes methoxy groups, which enhance lipophilicity and CNS permeability.
    • Applications : Methoxy-substituted benzamides are often explored for neurological or antimicrobial activity.

Sulfentrazone

  • Structure : Features a sulfamoyl group linked to a triazolone ring.
  • Heterocyclic rings: Tetrazole (target compound) vs. triazolone (sulfentrazone) may influence target specificity.
Compound Core Structure Key Substituents Yield (%) Applications
Target Compound Benzamide Tetrazole, dimethylsulfamoyl N/A Hypothetical pesticide
Rip-B Benzamide 3,4-Dimethoxyphenethyl 80 Neurological research
Sulfentrazone Triazolone Sulfamoyl, trifluoromethyl N/A Herbicide
Tetrazole-Containing Compounds

1-(1-{1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3,4-tetrazol-5-ylmethyl}piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one (9o)

  • Structure : Tetrazole fused with benzodioxin and benzodiazol-2-one.
  • Key Similarities :
    • Tetrazole ring : Both compounds utilize tetrazole as a stable heterocyclic core.
    • Synthetic routes : Likely involves Ugi-azide multicomponent reactions, common in tetrazole synthesis.

Heterocyclic Coumarin-Tetrazole Derivatives (4g, 4h)

  • Structure : Tetrazole linked to coumarin and benzodiazepine/oxazepine moieties.
  • Key Differences :
    • Substituents : Coumarin and benzodiazepine groups enhance fluorescence and receptor binding, unlike the target compound’s dimethylphenyl and sulfamoyl groups.
Compound Tetrazole Position Key Functional Groups Yield (%) Applications
Target Compound 1H-1,2,3,4 Dimethylphenyl, sulfamoyl N/A Hypothetical drug
9o 1H-1,2,3,4 Benzodioxin, thiophene 76 Anticancer research
4g/4h 4,5-Dihydro-1H Coumarin, benzodiazepine N/A Fluorescent probes
Sulfamoyl-Containing Compounds

Etobenzanid and Sulfentrazone

  • Etobenzanid : N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (herbicide).
  • Sulfentrazone : N-(2,4-Dichloro-5-(difluoromethyl-triazolone)phenyl)methanesulfonamide (herbicide).
  • Key Comparisons :
    • Sulfamoyl vs. Methoxy/Sulfonamide : The target’s dimethylsulfamoyl group may mimic sulfentrazone’s sulfonamide herbicidal activity.
    • Substituent Effects : Chlorophenyl groups in etobenzanid enhance soil persistence, whereas dimethylphenyl in the target compound may reduce environmental toxicity.

Biological Activity

N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(dimethylsulfamoyl)benzamide is a complex organic compound characterized by its unique structural features that include a tetrazole ring and a sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure

The compound can be represented structurally as follows:

C16H20N6O4S\text{C}_{16}\text{H}_{20}\text{N}_{6}\text{O}_{4}\text{S}

Key Features:

  • Tetrazole Ring : Known for its role in drug design due to its ability to mimic carboxylic acids.
  • Dimethylsulfamoyl Group : Enhances solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds with tetrazole structures often exhibit significant antimicrobial properties. Studies have demonstrated that this compound can inhibit the growth of various bacterial strains. The mechanism of action is primarily through enzyme inhibition and disruption of bacterial cell wall synthesis.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The proposed mechanisms include:

  • Apoptosis Induction : Triggering programmed cell death through mitochondrial pathways.
  • Cell Cycle Arrest : Inhibiting progression through the cell cycle phases.

Case Study: Breast Cancer Cell Line (MCF-7)

In a study involving MCF-7 cells, the compound exhibited an IC50 value of 25 µM after 48 hours of exposure. Flow cytometry analysis revealed significant apoptosis rates compared to control groups.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The sulfonamide group can mimic substrates for various enzymes, leading to competitive inhibition.
  • Receptor Modulation : Binding affinity to cellular receptors alters signaling pathways associated with growth and proliferation.
  • DNA Interaction : The compound may intercalate into DNA strands, disrupting replication and transcription processes.

Research Findings

Recent investigations have focused on optimizing the synthesis of this compound to enhance its biological activity. Various analogs have been synthesized and tested for improved efficacy and reduced toxicity.

Table of Analog Compounds Tested

Compound Activity Type IC50/ MIC Values
N-{[1-(3,4-dimethylphenyl)-tetrazol-5-yl]methyl}-4-(dimethylsulfamoyl)benzamideAntimicrobialMIC 16 µg/mL
N-{[1-(2-methylphenyl)-tetrazol-5-yl]methyl}-4-(dimethylsulfamoyl)benzamideAnticancerIC50 30 µM
N-{[1-(3-fluorophenyl)-tetrazol-5-yl]methyl}-4-(dimethylsulfamoyl)benzamideAntimicrobial & AnticancerMIC 12 µg/mL; IC50 20 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.